3-Amino-4-pyridone

Beschreibung

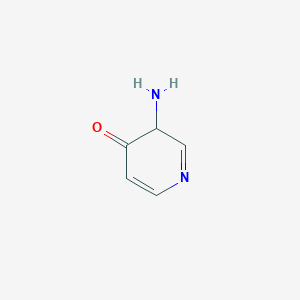

3-Amino-4-pyridone (C₅H₆N₂O) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 3 and a ketone group at position 4. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The closest analog mentioned is 3-Amino-2-pyridone (CAS: 33630-99-8), a positional isomer with the ketone at position 2 instead of 4 .

Structure

2D Structure

Eigenschaften

Molekularformel |

C5H6N2O |

|---|---|

Molekulargewicht |

110.11 g/mol |

IUPAC-Name |

3-amino-3H-pyridin-4-one |

InChI |

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-4H,6H2 |

InChI-Schlüssel |

MMVPJMDOIAXCNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC(C1=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride . Another method includes the cyclization of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines, followed by oxidation .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and controlled reaction conditions to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-pyridone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

Reduction: Reduction reactions can lead to the formation of 3-amino-4-piperidone.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 3-Amino-4-piperidone.

Substitution: Various substituted pyridone derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-pyridone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-4-pyridone and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence includes pyridine derivatives with functional groups at analogous positions.

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

4-Chloro-5-methoxypyridin-3-amine demonstrates how electron-withdrawing (Cl) and electron-donating (OMe) groups at adjacent positions influence the reactivity of the amino group .

Steric and Electronic Modulation :

- The iodine atom in 3-Iodo-4-methoxypyridine introduces steric bulk and polarizability, which could hinder electrophilic substitution reactions compared to smaller substituents like -NH₂ or -Cl .

Synthetic Utility: While 3-Amino-2-pyridone is cataloged as a reagent, the absence of 3-Amino-4-pyridone in the evidence suggests it may be less commercially accessible or require custom synthesis (e.g., intermediates like HR460380 in ) .

Research Implications and Limitations

Data Gaps: The lack of direct references to this compound highlights a critical gap in the provided evidence. Comparative inferences rely on positional isomers (e.g., 3-Amino-2-pyridone) or compounds with partial structural overlap (e.g., 4-Chloro-5-methoxypyridin-3-amine).

Q & A

Q. How can researchers reconcile discrepancies in reported biological activities of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.